
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to the indazole core, which imparts unique chemical and biological properties. Indazole derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzyl chloride and indazole.
Nucleophilic Substitution: The 3-chloro-4-methoxybenzyl chloride undergoes nucleophilic substitution with indazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the intermediate product.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or indazole moieties, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Research: Researchers use this compound to investigate its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be used in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-methoxybenzyl alcohol
- 3-Chloro-4-methoxybenzyl chloride
- Indazole derivatives
Uniqueness
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the benzyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H15ClN4O |
|---|---|
Molekulargewicht |
302.76 g/mol |
IUPAC-Name |
5-N-[(3-chloro-4-methoxyphenyl)methyl]-1H-indazole-3,5-diamine |
InChI |
InChI=1S/C15H15ClN4O/c1-21-14-5-2-9(6-12(14)16)8-18-10-3-4-13-11(7-10)15(17)20-19-13/h2-7,18H,8H2,1H3,(H3,17,19,20) |
InChI-Schlüssel |
JVVQSZCQBKGOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



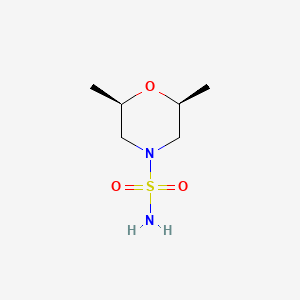
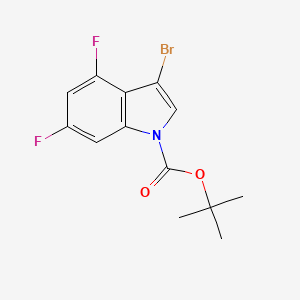


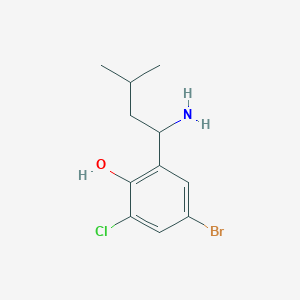
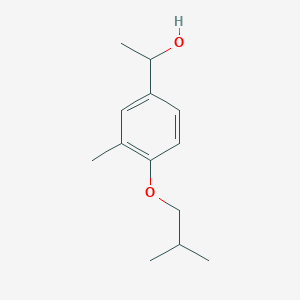
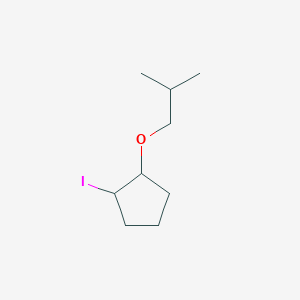


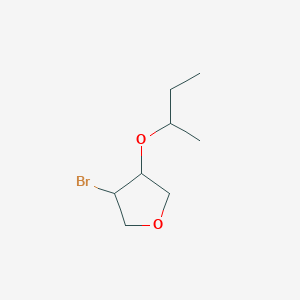
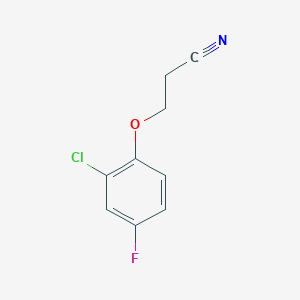

![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)
